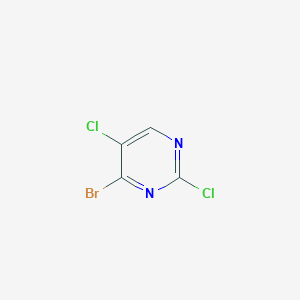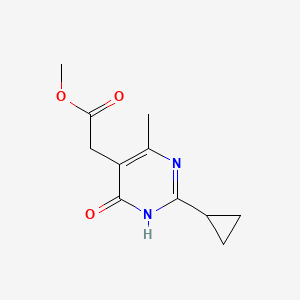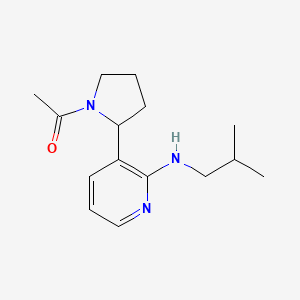
4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a fluorophenyl group at position 4 and a methylsulfonyl group at position 3 of the pyrazole ring
Méthodes De Préparation
The synthesis of 4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding sulfide derivatives.
Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a pharmacophore. It can be used to design and develop new drugs with specific biological activities.
Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and analgesic agents. Its structural features allow it to interact with specific biological targets.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methylsulfonyl group contributes to its stability and solubility. The compound can modulate the activity of enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects. Additionally, it may interact with ion channels or receptors in the nervous system, contributing to its analgesic properties .
Comparaison Avec Des Composés Similaires
4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine affects its chemical reactivity and biological activity.
4-(3-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole: The bromophenyl group in this compound influences its physical and chemical properties, making it distinct from the fluorophenyl derivative.
4-(3-Methylphenyl)-3-(methylsulfonyl)-1H-pyrazole: This compound has a methylphenyl group, which alters its steric and electronic properties compared to the fluorophenyl derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9FN2O2S |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
4-(3-fluorophenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-16(14,15)10-9(6-12-13-10)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13) |
Clé InChI |
DOOBPDLYGPEKCX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


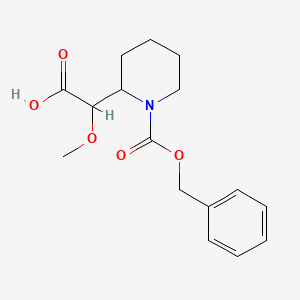

![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)

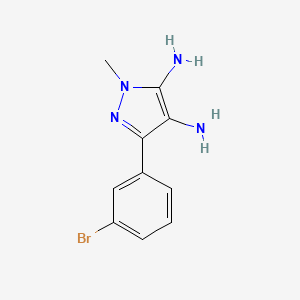
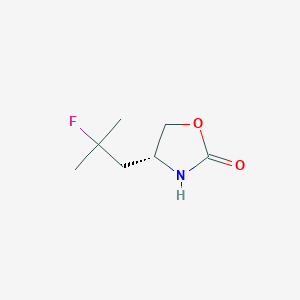

![2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide](/img/structure/B11797454.png)
![(R)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11797455.png)
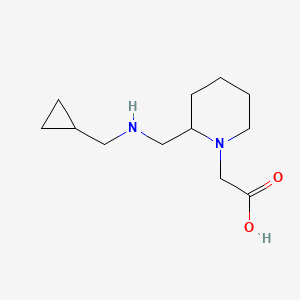
![4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11797463.png)
